

"Pyrido[2,3-b]pyrazin-6(5H)-one chemical properties and structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrido[2,3-b]pyrazin-6(5H)-one**

Cat. No.: **B152815**

[Get Quote](#)

Pyrido[2,3-b]pyrazin-6(5H)-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of **Pyrido[2,3-b]pyrazin-6(5H)-one** and its derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry, particularly for its potential in developing novel therapeutics.

Chemical Properties and Structure

Pyrido[2,3-b]pyrazin-6(5H)-one is a fused heterocyclic compound with the molecular formula $C_7H_5N_3O$ and a molecular weight of 147.14 g/mol. While specific experimental data for the parent compound is limited in publicly available literature, data for the related aromatic compound, Pyrido[2,3-b]pyrazine, and various derivatives provide valuable insights into the chemical nature of this scaffold.

Physicochemical Properties

The following tables summarize the available physicochemical data for **Pyrido[2,3-b]pyrazin-6(5H)-one** and the related Pyrido[2,3-b]pyrazine.

Table 1: Physicochemical Properties of **Pyrido[2,3-b]pyrazin-6(5H)-one**

Property	Value	Source
CAS Number	35808-45-8	[1]
Molecular Formula	C ₇ H ₅ N ₃ O	[1]
Molecular Weight	147.137 g/mol	[1]
Predicted Boiling Point	414.6±45.0 °C at 760 mmHg	N/A
Predicted Density	1.4±0.1 g/cm ³	N/A

Table 2: Physicochemical Properties of Pyrido[2,3-b]pyrazine

Property	Value	Source
CAS Number	322-46-3	[2]
Molecular Formula	C ₇ H ₅ N ₃	[2]
Molecular Weight	131.14 g/mol	[3]
Melting Point	142-144 °C	[3]
Appearance	Brown to dark green crystalline powder	[2]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and methanol. [2]	
Predicted pKa	1.25±0.10	[2]

Spectral Data

The structural elucidation of Pyrido[2,3-b]pyrazine derivatives is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete dataset for the parent **Pyrido[2,3-b]pyrazin-6(5H)-one** is not readily available, the following represents typical spectral characteristics observed for this class of compounds.

Table 3: General Spectral Data for Pyrido[2,3-b]pyrazine Derivatives

Technique	Observed Features	Reference
¹ H NMR	Aromatic protons typically resonate in the δ 7.0-9.5 ppm region. The N-H proton of the lactam ring in the 6(5H)-one series would be expected to appear as a broad singlet at a downfield chemical shift.	[4]
¹³ C NMR	Aromatic carbons generally appear in the δ 115-160 ppm range. The carbonyl carbon of the lactam is expected around δ 160-170 ppm.	[4]
IR (cm^{-1})	Characteristic peaks include N-H stretching (around 3200-3400 cm^{-1} for the lactam), C=O stretching (around 1650-1700 cm^{-1} for the lactam), and C=N/C=C stretching in the aromatic region (1500-1600 cm^{-1}).	[4]
Mass Spec.	The molecular ion peak (M^+) corresponding to the molecular weight of the specific derivative is typically observed. Fragmentation patterns can provide further structural information.	N/A

Experimental Protocols

The synthesis of the Pyrido[2,3-b]pyrazine core generally involves the condensation of a 1,2-diaminopyridine with a 1,2-dicarbonyl compound.[5] The following sections detail representative

experimental protocols for the synthesis of the key precursor, 2,3-diaminopyridine, and a general method for the synthesis of Pyrido[2,3-b]pyrazine derivatives.

Synthesis of 2,3-Diaminopyridine

A common route to 2,3-diaminopyridine involves the reduction of 2-amino-3-nitropyridine.[\[6\]](#)

Protocol:

- Nitration of 2-Aminopyridine: 2-aminopyridine is nitrated to yield 2-amino-3-nitropyridine. This step typically involves the use of a nitrating agent, such as nitric acid in the presence of sulfuric acid, at controlled temperatures.
- Reduction of 2-Amino-3-nitropyridine: The nitro group of 2-amino-3-nitropyridine is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere).[\[6\]](#)
- Work-up and Purification: Following the reduction, the reaction mixture is neutralized, and the product, 2,3-diaminopyridine, is extracted with a suitable organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.

General Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The following is a general procedure for the synthesis of Pyrido[2,3-b]pyrazine derivatives through the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[\[7\]](#)

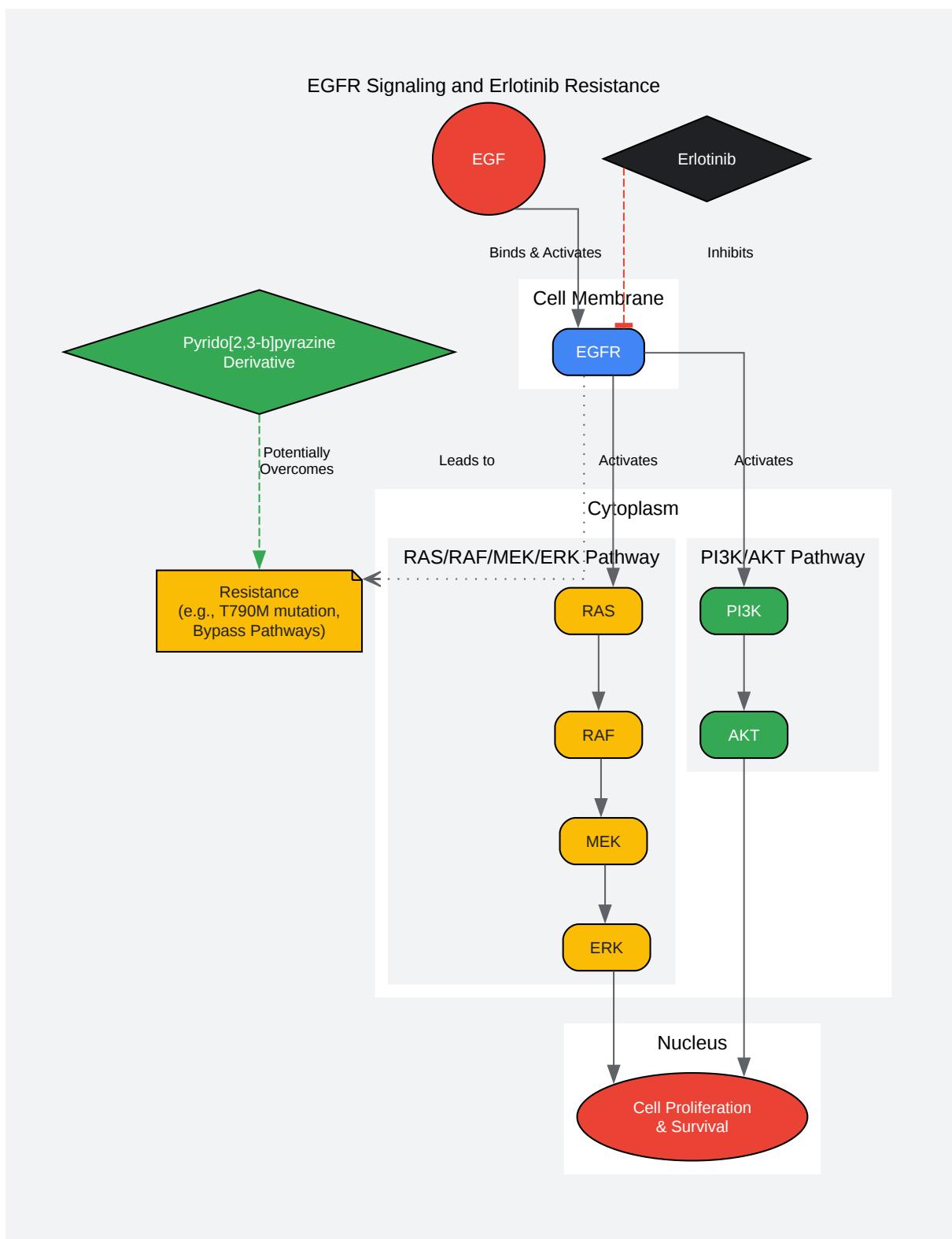
Protocol:

- Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) and the desired 1,2-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
- Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Product Isolation and Purification:** Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated product is collected by filtration and washed with a cold solvent. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Derivatives of the Pyrido[2,3-b]pyrazine scaffold have demonstrated a range of biological activities, with a significant focus on their potential as anti-cancer agents. Notably, certain derivatives have shown efficacy in overcoming resistance to established cancer therapies, such as erlotinib in non-small cell lung cancer (NSCLC).^[8]

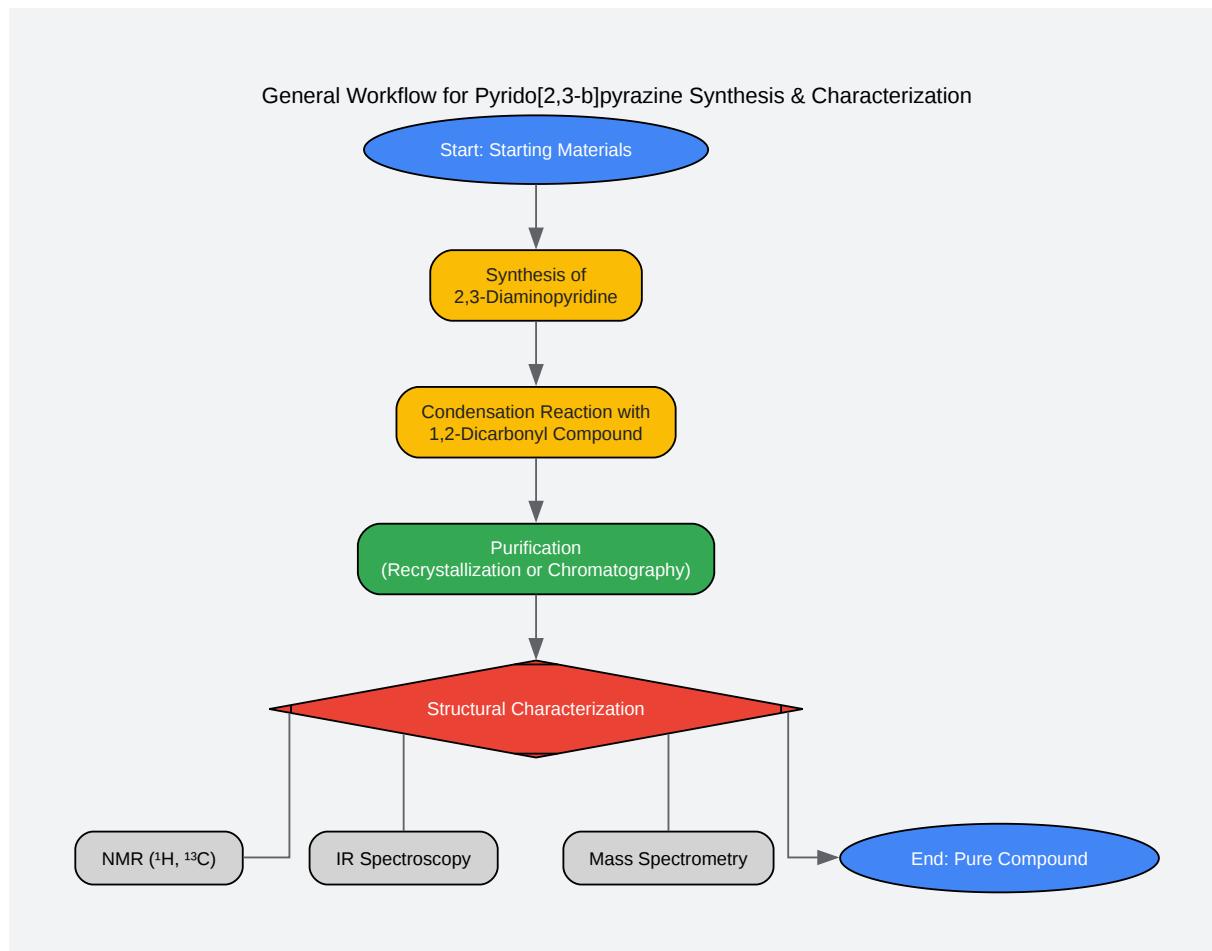

Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).^[9] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.^[10] In some cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth. While EGFR inhibitors like erlotinib can be effective, resistance often develops, commonly through a secondary mutation in the EGFR gene (T790M) or activation of bypass signaling pathways.^[9]

Pyrido[2,3-b]pyrazine derivatives have been investigated for their ability to inhibit the proliferation of both erlotinib-sensitive and erlotinib-resistant cancer cell lines.^[8] The exact mechanism by which these compounds overcome resistance is still under investigation but may involve targeting alternative signaling pathways that are activated in resistant cells.

Visualizations

EGFR Signaling and Erlotinib Resistance

The following diagram illustrates a simplified overview of the EGFR signaling pathway and a potential mechanism of erlotinib resistance that Pyrido[2,3-b]pyrazine derivatives may counteract.



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and mechanism of erlotinib resistance.

Experimental Workflow

The diagram below outlines a general experimental workflow for the synthesis and characterization of Pyrido[2,3-b]pyrazine derivatives.

[Click to download full resolution via product page](#)

Caption: Synthesis and characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrido[2,3-b]pyrazine | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Pyrido[2,3-b]pyrazine, 98% | Fisher Scientific [fishersci.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgrx.org]
- To cite this document: BenchChem. ["Pyrido[2,3-b]pyrazin-6(5H)-one chemical properties and structure"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152815#pyrido-2-3-b-pyrazin-6-5h-one-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com